(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step processes, including nitration, iodination, and the introduction of acetic acid functionalities. For instance, compounds like ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate have been used in the synthesis of hydroxamic acids and ureas from carboxylic acids through processes like Lossen rearrangement, demonstrating the complexity and versatility of synthetic routes in this chemical space (Thalluri et al., 2014).
Molecular Structure Analysis
The molecular structure of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, like its analogs, is expected to exhibit specific orientations of its functional groups relative to the phenyl ring, impacting its reactivity and interaction capabilities. For example, in the molecule of 4-(Acetylamino)-3-hydroxy-5-nitrobenzoic acid, dihedral angles between substituent groups and the phenyl moiety have been reported, influencing the compound's crystalline arrangement and hydrogen bonding patterns (Jedrzejas et al., 1995).
Chemical Reactions and Properties
Chemical reactions involving (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid and its derivatives often involve electrophilic substitution, nucleophilic addition, and hydrolytic processes, dictated by the electron-withdrawing or donating nature of its substituents. For example, electrophilic addition reactions involving similar structures have been explored, showcasing the reactivity of such compounds under various conditions (Benati et al., 1989).
Physical Properties Analysis
The physical properties, including melting points, boiling points, solubility, and crystal structure, are significantly influenced by the molecular architecture of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid. Its structural analogs, such as various nitrophenylacetic acid derivatives, have been studied to understand their crystallization behavior and hydrogen bonding, which are critical for determining their physical state and solubility (Ge et al., 2011).
Chemical Properties Analysis
The chemical properties of (4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid, such as acidity, basicity, reactivity towards various chemical reagents, and stability under different conditions, are shaped by its functional groups. Studies on related compounds provide insights into how these properties manifest, particularly in the context of hydrogen bonding and electron distribution within the molecule (Guzei et al., 2010).
Scientific Research Applications
Immunology : NIP has been used in immunological research, particularly in the study of antibodies. Mäkelä (1966) used NIP-treated bacteriophage to study the inactivation of the phage by rabbit immune sera to NIP-chicken globulin conjugate, demonstrating the use of NIP in serological assays and the study of hapten-antibody interactions (Mäkelä, 1966).
Synthetic Organic Chemistry : NIP and its derivatives are significant in the synthesis of various organic compounds. Iinuma, Moriyama, and Togo (2012) described the preparation of [(diacetoxy)iodo]arenes with iodoarenes and m-chloroperoxybenzoic acid in acetic acid, highlighting the utility of compounds like NIP in organic synthesis (Iinuma et al., 2012).
Antimicrobial Research : NIP derivatives have been explored for their antibacterial properties. Parekh and Desai (2006) synthesized thiosemicarbazones using a derivative of NIP and tested them for antibacterial activity against various bacteria, demonstrating the potential of NIP-related compounds in developing new antimicrobial agents (Parekh & Desai, 2006).
Pharmacological Applications : NIP derivatives have been utilized in pharmacological studies. For instance, Cohien et al. (1989) synthesized compounds using a NIP derivative for potential use as radiopharmaceuticals, indicating the relevance of NIP in medical imaging and diagnostics (Cohien et al., 1989).
Safety And Hazards
When handling “(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid”, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-(4-hydroxy-3-iodo-5-nitrophenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6INO5/c9-5-1-4(3-7(11)12)2-6(8(5)13)10(14)15/h1-2,13H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWFDZXSCIFGNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6INO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181057 | |
Record name | Nitrohydroxyiodophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Hydroxy-3-iodo-5-nitrophenyl)acetic acid | |
CAS RN |
2646-51-7 | |
Record name | 4-Hydroxy-3-iodo-5-nitrobenzeneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2646-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nitrohydroxyiodophenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002646517 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nitrohydroxyiodophenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70181057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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